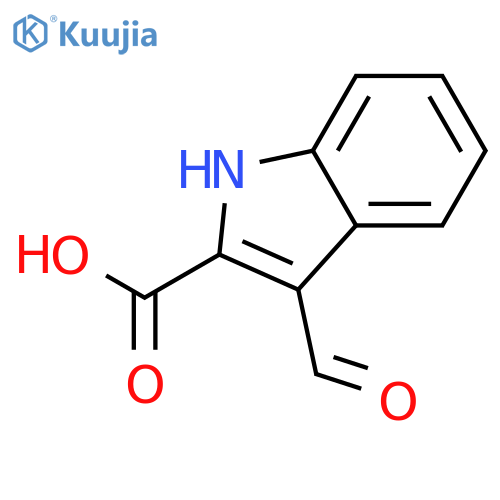

Cas no 28737-34-0 (3-Formyl-1H-indole-2-carboxylic acid)

28737-34-0 structure

商品名:3-Formyl-1H-indole-2-carboxylic acid

3-Formyl-1H-indole-2-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 3-Formyl-1H-indole-2-carboxylic acid

- BBL022385

- STK695759

- DTXSID501288945

- DB-411093

- Z1198171577

- CS-0182626

- EN300-142673

- SCHEMBL5008079

- PRFDLSPESODVAW-UHFFFAOYSA-N

- E78448

- 28737-34-0

- VS-07193

- SY089449

- ALBB-020084

- CHEMBL23953

- AKOS001763298

- 3-Formyl-1H-indole-2-carboxylicacid

- MFCD06809647

- 3-formyl-indole-2-carboxylic

- 1H-Indole-2-carboxylic acid, 3-formyl-

-

- MDL: MFCD06809647

- インチ: InChI=1S/C10H7NO3/c12-5-7-6-3-1-2-4-8(6)11-9(7)10(13)14/h1-5,11H,(H,13,14)

- InChIKey: PRFDLSPESODVAW-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C2C(=C1)C(=C(C(=O)O)N2)C=O

計算された属性

- せいみつぶんしりょう: 189.042593085g/mol

- どういたいしつりょう: 189.042593085g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 254

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 70.2Ų

3-Formyl-1H-indole-2-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM240343-1g |

3-Formyl-1H-indole-2-carboxylic acid |

28737-34-0 | 95% | 1g |

$107 | 2024-07-28 | |

| Enamine | EN300-142673-0.5g |

3-formyl-1H-indole-2-carboxylic acid |

28737-34-0 | 95% | 0.5g |

$268.0 | 2023-05-06 | |

| abcr | AB384191-250 mg |

3-Formyl-1H-indole-2-carboxylic acid; . |

28737-34-0 | 250mg |

€122.10 | 2023-04-25 | ||

| TRC | F754730-25mg |

3-Formyl-1H-indole-2-carboxylic Acid |

28737-34-0 | 25mg |

$ 50.00 | 2022-06-04 | ||

| eNovation Chemicals LLC | Y1232618-1g |

3-FORMYL-1H-INDOLE-2-CARBOXYLIC ACID |

28737-34-0 | 98% | 1g |

$85 | 2024-06-06 | |

| Enamine | EN300-142673-1.0g |

3-formyl-1H-indole-2-carboxylic acid |

28737-34-0 | 95% | 1g |

$343.0 | 2023-05-06 | |

| Enamine | EN300-142673-2.5g |

3-formyl-1H-indole-2-carboxylic acid |

28737-34-0 | 95% | 2.5g |

$469.0 | 2023-05-06 | |

| OTAVAchemicals | 1157402-1G |

3-formyl-1H-indole-2-carboxylic acid |

28737-34-0 | 95% | 1G |

$375 | 2023-06-25 | |

| abcr | AB384191-5 g |

3-Formyl-1H-indole-2-carboxylic acid; . |

28737-34-0 | 5g |

€548.30 | 2023-04-25 | ||

| Chemenu | CM240343-5g |

3-Formyl-1H-indole-2-carboxylic acid |

28737-34-0 | 95% | 5g |

$626 | 2021-08-04 |

3-Formyl-1H-indole-2-carboxylic acid 関連文献

-

Muhammad Tahir,Chuanbao Cao,Faheem K. Butt,Faryal Idrees,Nasir Mahmood,Zulfiqar Ali,Imran Aslam,M. Tanveer,Muhammad Rizwan,Tariq Mahmood J. Mater. Chem. A, 2013,1, 13949-13955

-

Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281

-

Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531

-

He Gong,Xiaohong Li Analyst, 2011,136, 2242-2246

28737-34-0 (3-Formyl-1H-indole-2-carboxylic acid) 関連製品

- 643-38-9(quinoline-2,3-dicarboxylic acid)

- 948291-03-0(7-methylquinoline-2,3-dicarboxylic acid)

- 18450-26-5(Methyl 3-formyl-1H-indole-2-carboxylate)

- 92513-28-5(3-Methylquinoline-2-carboxylic acid)

- 10590-73-5(3-Methyl-1H-indole-2-carboxylic acid)

- 6915-67-9(3-Phenyl-1H-indole-2-carboxylic acid)

- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)

- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)

- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)

- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)

推奨される供給者

Amadis Chemical Company Limited

(CAS:28737-34-0)3-Formyl-1H-indole-2-carboxylic acid

清らかである:99%/99%

はかる:5g/25g

価格 ($):290.0/1014.0